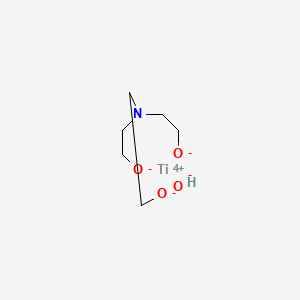
5-Chloro-3-(trifluoromethyl)pyridin-2-amine
描述
5-Chloro-3-(trifluoromethyl)pyridin-2-amine is a chemical compound used as an intermediate in the synthesis of several crop-protection products . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis and application of trifluoromethylpyridines, including 5-Chloro-3-(trifluoromethyl)pyridin-2-amine, have been extensively studied . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is in high demand for the synthesis of crop-protection products .Molecular Structure Analysis
The molecular formula of 5-Chloro-3-(trifluoromethyl)pyridin-2-amine is C6H4ClF3N2 . The InChI code is 1S/C6H4ClF3N2/c7-3-1-4 (6 (8,9)10)5 (11)12-2-3/h1-2H, (H2,11,12) and the InChI Key is WPGLCXZKCAARBY-UHFFFAOYSA-N .Chemical Reactions Analysis
The major use of TFMP derivatives, including 5-Chloro-3-(trifluoromethyl)pyridin-2-amine, is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis
5-Chloro-3-(trifluoromethyl)pyridin-2-amine is a solid with a molecular weight of 196.56 . It has a melting point of 86-90 °C (lit.) and a boiling point of 205°C . It is slightly soluble in chloroform and methanol .科研应用
Synthesis of Complex Molecules
This compound is extensively used in the synthesis of complex organic molecules. For instance, it serves as a precursor in the development of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, which have been evaluated for their potential anticancer properties (Chavva et al., 2013). This highlights its role in medicinal chemistry, particularly in the design of compounds with specific biological activities.
Catalysis and Chemical Reactions
In catalysis, 5-Chloro-3-(trifluoromethyl)pyridin-2-amine derivatives are involved in various chemical transformations. For example, a ruthenium complex incorporating a similar pyridine structure demonstrated reduced catalytic activity in transfer hydrogenation reactions, a finding attributed to the presence of mixed chloride/trifluoromethanesulfonate ligand species, which was elucidated through crystallographic data (Santiso‐Quiñones & Rodríguez‐Lugo, 2013). This suggests its utility in understanding and improving catalytic processes.
Material Science
In the field of materials science, compounds containing 5-Chloro-3-(trifluoromethyl)pyridin-2-amine structures have been used to synthesize microporous materials with unique properties. For example, a combination of two structure-directing amines, including a derivative of this compound, led to the synthesis of large-pore gallium oxyfluorophosphates with ordered organic amines within their channel systems, showcasing its application in creating new materials with potential for gas separation, storage, or catalysis (Weigel et al., 1997).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of compounds involving 5-Chloro-3-(trifluoromethyl)pyridin-2-amine are pivotal in developing new synthetic methodologies and understanding chemical behavior. For instance, the direct synthesis of pyridine derivatives through amide activation highlighted the compatibility of this chemistry with various substrates, showcasing the compound's role in expanding synthetic tools available to chemists (Movassaghi et al., 2007).
Safety And Hazards
The compound is classified under GHS07 and has a signal word of "Warning" . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
未来方向
Trifluoromethylpyridines, including 5-Chloro-3-(trifluoromethyl)pyridin-2-amine, are expected to find many novel applications in the future . They are an important subgroup of fluorinated compounds, with around 40% of all fluorine-containing pesticides currently on the market containing a trifluoromethyl group .
性质
IUPAC Name |
5-chloro-3-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-3-1-4(6(8,9)10)5(11)12-2-3/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGLCXZKCAARBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597172 | |
| Record name | 5-Chloro-3-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(trifluoromethyl)pyridin-2-amine | |
CAS RN |
79456-33-0 | |
| Record name | 5-Chloro-3-(trifluoromethyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79456-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-3-(trifluoromethyl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。





![11-[11-(2-Bromo-2-methylpropanoyl)oxyundecyldisulfanyl]undecyl 2-bromo-2-methylpropanoate](/img/structure/B1592122.png)






![tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B1592130.png)



